4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione
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Overview
Description
4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione is an organic compound that belongs to the class of heterocyclic compounds It features a naphthylamino group attached to a dihydrothiophene ring, which is further substituted with a dione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione typically involves the following steps:
Formation of the Naphthylamino Intermediate: The synthesis begins with the preparation of the naphthylamino intermediate. This can be achieved by reacting naphthylamine with an appropriate halogenated compound under basic conditions.
Cyclization to Form the Dihydrothiophene Ring: The naphthylamino intermediate is then subjected to cyclization reactions to form the dihydrothiophene ring. This step often involves the use of sulfur-containing reagents and catalysts to facilitate the ring closure.
Oxidation to Introduce the Dione Group: The final step involves the oxidation of the dihydrothiophene ring to introduce the dione functionality. Common oxidizing agents such as potassium permanganate or chromium trioxide can be used for this purpose.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction: Reduction reactions can be used to convert the dione group to a diol or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce diol compounds.
Scientific Research Applications
4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione involves its interaction with specific molecular targets. The naphthylamino group can intercalate into DNA, affecting its replication and transcription processes. Additionally, the compound may inhibit certain enzymes or proteins involved in cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalimides: These compounds also contain a naphthalene ring and exhibit similar biological activities.
Thiophene Derivatives: Compounds with thiophene rings share structural similarities and can have comparable electronic properties.
Uniqueness
4-(Naphthylamino)-4,5-dihydrothiophene-1,1-dione is unique due to the combination of its naphthylamino and dihydrothiophene-dione moieties. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-naphthalen-1-yl-1,1-dioxo-2,3-dihydrothiophen-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2S/c16-18(17)9-8-12(10-18)15-14-7-3-5-11-4-1-2-6-13(11)14/h1-9,12,15H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIQHVNCDQKPHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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